molecular formula C7H3F2NO B11774449 2,4-Difluorobenzo[d]oxazole

2,4-Difluorobenzo[d]oxazole

Katalognummer: B11774449
Molekulargewicht: 155.10 g/mol
InChI-Schlüssel: FMQXVSVNGSUKMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 2 and 4 positions of the benzene ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,4-difluoroaniline with glyoxylic acid, followed by cyclodehydration to form the oxazole ring. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity while minimizing the production of hazardous by-products. Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, are also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

2,4-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichlorobenzo[d]oxazole
  • 2,4-Dimethylbenzo[d]oxazole
  • 2,4-Dibromobenzo[d]oxazole

Comparison

Compared to its analogs, 2,4-Difluorobenzo[d]oxazole exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it particularly valuable in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C7H3F2NO

Molekulargewicht

155.10 g/mol

IUPAC-Name

2,4-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI-Schlüssel

FMQXVSVNGSUKMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)N=C(O2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.